molecular formula C14H19N5OS B6752866 N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B6752866
M. Wt: 305.40 g/mol
InChI Key: BCZLDYJOTXDZMA-UHFFFAOYSA-N
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Description

N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a unique combination of pyrazole, thiazole, and piperidine moieties. These structural elements are often found in bioactive molecules, making this compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Moiety: Starting from a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.

    Thiazole Synthesis: The thiazole ring can be synthesized from a halogenated ketone and thiourea under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via a reductive amination reaction involving a suitable aldehyde or ketone and ammonia or a primary amine.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, thiazole, and piperidine intermediates through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the pyrazole or thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiazole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: Carbodiimides, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide analogs: Compounds with slight modifications in the pyrazole, thiazole, or piperidine rings.

    Other Pyrazole-Thiazole Compounds: Molecules that contain both pyrazole and thiazole rings but differ in the connecting linkers or additional substituents.

Uniqueness

This compound is unique due to its specific combination of structural elements, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-pyrazol-1-ylethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-14(16-5-10-19-7-1-4-17-19)18-8-2-12(3-9-18)13-15-6-11-21-13/h1,4,6-7,11-12H,2-3,5,8-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLDYJOTXDZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CS2)C(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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